4-Methylcatechol

Description

This compound has been reported in Camellia sinensis, Geosmithia langdonii, and Bistorta manshuriensis with data available.

structure

Structure

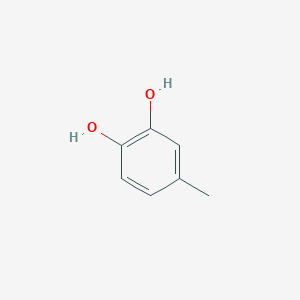

2D Structure

3D Structure

Properties

IUPAC Name |

4-methylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCATMYQYDCTIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020861 | |

| Record name | 4-Methylcatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or light brown solid; [Alfa Aesar MSDS], Solid | |

| Record name | 4-Methylcatechol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20065 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Methylcatechol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0028 [mmHg] | |

| Record name | 4-Methylcatechol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20065 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

452-86-8 | |

| Record name | 4-Methylcatechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylcatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-1,2-Benzenediol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04120 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Methylcatechol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylcatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLCATECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12GLI7JGB3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methylcatechol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

65 °C | |

| Record name | 4-Methyl-1,2-Benzenediol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04120 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Methylcatechol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Synthesis of 4-Methylcatechol from p-Cresol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylcatechol, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, is of significant interest to the scientific community.[1][2] This technical guide provides a comprehensive overview of the primary synthetic routes for producing this compound from the readily available starting material, p-cresol. We will delve into detailed experimental protocols for the principal synthesis methodologies, present a comparative analysis of quantitative data, and visualize the reaction pathways and experimental workflows. The methodologies covered include multi-step chemical synthesis involving acylation and Fries rearrangement, as well as direct oxidation techniques. This document is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound (4-methylbenzene-1,2-diol) is a valuable organic compound utilized in a wide range of applications, including the manufacturing of antibacterial agents, antioxidants, and as a polymerization inhibitor.[1] Its synthesis from p-cresol is a topic of ongoing research, with various methods being developed to optimize yield, purity, and environmental sustainability. This guide will focus on the most prevalent and well-documented synthetic strategies.

Synthetic Methodologies

The conversion of p-cresol to this compound can be broadly categorized into two main approaches: a multi-step chemical synthesis and direct oxidation methods.

Multi-step Synthesis via Acylation and Fries Rearrangement

A common and high-yielding route involves a three-step process starting with the acylation of p-cresol, followed by a Fries rearrangement, and finally, oxidation to the catechol.[1]

Step 1: Acylation of p-Cresol In this initial step, p-cresol is reacted with an acetylating agent, such as acetyl chloride or acetic anhydride, to form p-cresol acetate.

Step 2: Fries Rearrangement The p-cresol acetate undergoes a Fries rearrangement in the presence of a Lewis acid catalyst, typically aluminum chloride, to yield 2-hydroxy-5-methylacetophenone.[1]

Step 3: Oxidation The resulting acetophenone is then oxidized to this compound. This is often achieved through a Baeyer-Villiger oxidation or similar processes.

Direct Oxidation of p-Cresol

Direct hydroxylation of p-cresol to this compound presents a more atom-economical approach. These methods typically employ a catalyst and an oxidizing agent, such as hydrogen peroxide.

2.2.1. Catalytic Hydroxylation with Titanium-Silicon Molecular Sieves The use of titanium-silicon molecular sieves as catalysts for the hydroxylation of p-cresol with hydrogen peroxide has been reported.[3][4] This method offers the advantage of a heterogeneous catalyst that can be recovered and reused. However, conversion rates can be a limiting factor.[3]

2.2.2. Oxidation with Other Catalysts Other catalytic systems, such as those based on selenium dioxide, have also been explored for the direct oxidation of p-cresol.[5] While potentially offering high yields, the toxicity of reagents like selenium dioxide is a significant consideration.[1]

Quantitative Data Summary

The following table summarizes the quantitative data from various reported methods for the synthesis of this compound from p-cresol.

| Method | Key Reagents | Reaction Conditions | p-Cresol Conversion (%) | Selectivity (%) | Yield (%) | Purity (%) | Reference |

| Multi-step Synthesis | |||||||

| Acylation, Fries Rearrangement, Oxidation | p-cresol, acetyl chloride, AlCl₃, H₂O₂ | Multi-step, variable conditions | - | - | 76-85 | 98-99 | [1] |

| Direct Oxidation | |||||||

| Titanium-Silicon Molecular Sieve | p-cresol, H₂O₂, TS-1 catalyst | 40-100 °C | 12-32 | 34-87 | - | - | [3][4] |

| Selenium Dioxide Catalyst | p-cresol, H₂O₂, SeO₂ | 95 °C | - | - | 65.5 | - | [5] |

| Magnesium Mediated Synthesis | p-cresol, methanol, magnesium, paraformaldehyde, H₂O₂ | Multi-step | - | - | 80 (overall) | - | [6] |

Experimental Protocols

Detailed Protocol for Multi-step Synthesis

This protocol is a composite based on the method described in patent CN104030893A.[1]

Step 1: Synthesis of p-Cresol Acetate

-

In a reflux condensing apparatus, combine p-cresol and an acetylating reagent (e.g., acetyl chloride) in a molar ratio of 1.00:1.01 to 1.00:3.00.

-

Under stirring, reflux the mixture for 0.5 to 6.0 hours.

-

After the reaction is complete, evaporate the generated acetic acid and any excess acetylating reagent under reduced pressure to obtain the crude p-cresol acetate. A yield of 91-93% can be expected.[1]

Step 2: Fries Rearrangement to 2-Hydroxy-5-methylacetophenone

-

In a suitable high-boiling point inert solvent (e.g., toluene), dissolve the crude p-cresol acetate.

-

Add aluminum chloride (AlCl₃) as the catalyst. The molar ratio of phenolic ester to aluminum chloride is typically 1:3.[1]

-

Heat the mixture to 110-120 °C and stir for approximately 15 hours.

-

After the reaction, cool the mixture and proceed to the next step without purification.

Step 3: Oxidation and Purification of this compound

-

Basify the reaction mixture containing 2-hydroxy-5-methylacetophenone to form a salt.

-

Perform a low-temperature oxidation.

-

Following oxidation, reduce the reaction solution with a reducing agent such as sodium bisulfite or sodium sulfite.[1]

-

Acidify the solution with 4mol/L hydrochloric acid to a pH of 2-5.[1]

-

Extract the product with an organic solvent (e.g., toluene, ethyl acetate, or dichloromethane).

-

Concentrate the organic extract under reduced pressure to obtain the crude this compound.

-

Purify the crude product by rectification or recrystallization from a toluene/petroleum ether mixture to yield pure this compound. A final yield of 76-85% with a purity of 98-99% can be achieved.[1]

Detailed Protocol for Direct Oxidation with Selenium Dioxide

This protocol is based on the procedure described by PrepChem.[5]

-

Prepare a water-free solution of p-cresol (1.0 mole) and hydrogen peroxide (0.1 mole).

-

Heat the solution to 95 °C.

-

Add selenium dioxide (SeO₂) (0.00015 mole) as a catalyst. The temperature will increase upon addition.

-

Maintain the reaction for approximately 15 minutes, by which time the hydrogen peroxide should be consumed.

-

The reaction mixture will contain this compound. The reported yield is 65.5 mole % based on the reacted H₂O₂.[5]

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Caption: Workflow for the multi-step synthesis of this compound from p-cresol.

Caption: Catalytic systems for the direct oxidation of p-cresol.

Conclusion

The synthesis of this compound from p-cresol can be accomplished through various routes, each with its own set of advantages and challenges. The multi-step synthesis via acylation and Fries rearrangement offers high yields and purity, making it suitable for applications where product quality is paramount.[1] Direct oxidation methods, particularly those employing heterogeneous catalysts, provide a more streamlined and potentially greener alternative, although they may require further optimization to improve conversion rates and selectivity.[3][4] The choice of synthetic route will ultimately depend on the specific requirements of the application, including desired yield, purity, cost, and environmental considerations. This guide provides a foundational understanding of the key synthetic methodologies to aid researchers in their endeavors.

References

- 1. CN104030893A - Method for preparing 4-methyl catechol - Google Patents [patents.google.com]

- 2. This compound - Natural Micron Pharm Tech [nmpharmtech.com]

- 3. CN103570507A - Preparation method of this compound - Google Patents [patents.google.com]

- 4. CN1097575C - Process for preparing 4-methyl catechol - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. Method for preparing this compound by using methanol and magnesium - Eureka | Patsnap [eureka.patsnap.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of 4-Methylcatechol

Introduction

This compound, also known as homocatechol or 3,4-dihydroxytoluene, is a phenolic compound that has garnered significant interest in the scientific community. It is a metabolite of the flavonoid quercetin and is also found in various natural sources.[1] This document provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental methodologies for their determination, and explores its known biological signaling pathways. This information is critical for its application in research, particularly in the fields of drug development and neuropharmacology.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a consolidated reference for researchers.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈O₂ | [2][3] |

| Molecular Weight | 124.14 g/mol | [4][2][3][5] |

| Appearance | White to cream to brown or pale pink to pale gray crystals, powder, or chunks | [3][6] |

| Melting Point | 62-69 °C | [2][3][5][6][7] |

| Boiling Point | 251 °C (at 760 mmHg) | [2][3][5][7] |

| Density | 1.129 g/mL (at 25 °C) | [2][3][5][7] |

| Water Solubility | Soluble | [2][7][8] |

| Approximately 5 mg/mL in PBS (pH 7.2) | [9] | |

| Solubility in Organic Solvents | Soluble in ethanol, DMSO, and dimethylformamide. Miscible with acetone, ether, and toluene. Moderately soluble in petroleum ether. Slightly soluble in chloroform and carbon tetrachloride. | [4][2][3][9] |

| pKa | 9.91 ± 0.10 (Predicted) | [2][3] |

| LogP (Octanol-Water Partition Coefficient) | 1.37 | [10][11] |

Experimental Protocols

The determination of the physicochemical properties of a compound like this compound relies on standardized experimental protocols. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point of an organic solid is a crucial indicator of its purity.

Methodology:

A small, finely powdered sample of this compound is packed into a capillary tube, which is sealed at one end.[4][2] This tube is then placed in a melting point apparatus, such as a Thiele tube or a digital melting point device, alongside a calibrated thermometer.[7][8] The apparatus is heated slowly and steadily.[7][8] The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[7][8] For high accuracy, a slow heating rate (approximately 1-2 °C per minute) is maintained near the expected melting point.[8]

Boiling Point Determination

The boiling point is determined for liquid substances, but for solids with a relatively low boiling point like this compound, it is also a key characteristic.

Methodology:

A small amount of the substance is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.[12][13] The setup is attached to a thermometer and heated in a Thiele tube or an aluminum block.[12][13] The temperature is carefully monitored. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[12]

Solubility Determination (OECD Guideline 105)

The solubility of a substance in water is a critical parameter, especially in drug development. The OECD Guideline 105 provides standardized methods for this determination.[10][14][15][16][17]

Methodology (Flask Method):

This method is suitable for substances with a solubility of 10 mg/L or higher. An excess amount of solid this compound is added to a known volume of water in a flask. The mixture is agitated at a constant temperature (e.g., 20 °C) until equilibrium is reached. The solution is then centrifuged or filtered to remove undissolved solid. The concentration of this compound in the clear aqueous phase is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

pKa Determination for Phenolic Compounds

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For phenolic compounds like this compound, this can be determined using spectrometric or potentiometric titration.

Methodology (Spectrometric Titration):

A solution of this compound is prepared in a suitable solvent system (e.g., acetonitrile-water mixture).[3] The UV-Vis absorption spectrum of the solution is recorded at various pH values.[3] The pKa is then determined by analyzing the changes in the absorption spectra as a function of pH, as the phenolic and phenolate forms of the molecule will have different absorption characteristics.[3]

Biological Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several key signaling pathways, making it a compound of interest for its neurotrophic and other biological effects.

Signaling Pathways

This compound is known to stimulate the synthesis of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF).[18] It activates the Trk family of neurotrophin receptors, leading to the phosphorylation of Mitogen-Activated Protein Kinases (MAPK/ERK).[18] This signaling cascade is crucial for neuronal survival and differentiation. Furthermore, this compound has been shown to induce apoptosis in certain cancer cells through the intrinsic mitochondrial pathway, which involves the generation of reactive oxygen species (ROS) and the inhibition of the Akt survival pathway.[5][11] It also acts as a substrate and a suicide inhibitor of Catechol 2,3-Dioxygenase.

Caption: Signaling pathways modulated by this compound.

Experimental Workflow: In Vitro Cytotoxicity Assay

To assess the cytotoxic effects of this compound, a standard in vitro experimental workflow is employed.

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. byjus.com [byjus.com]

- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 6. This compound increases brain-derived neurotrophic factor content and mRNA expression in cultured brain cells and in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pennwest.edu [pennwest.edu]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. filab.fr [filab.fr]

- 11. This compound-induced oxidative stress induces intrinsic apoptotic pathway in metastatic melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. byjus.com [byjus.com]

- 14. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 15. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. This compound stimulates phosphorylation of Trk family neurotrophin receptors and MAP kinases in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methylcatechol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylcatechol, a significant metabolite of dietary flavonoids such as quercetin, has garnered considerable attention within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis methodologies, and multifaceted physiological effects. The document elucidates its roles in vasodilation, neuroprotection through the induction of neurotrophic factors, and its pro-apoptotic effects on cancer cells. Detailed experimental protocols for key biological assays are provided to facilitate further research. Additionally, this guide presents signaling pathways and experimental workflows in the form of Graphviz diagrams to offer a clear visual representation of its mechanisms of action. All quantitative data has been systematically organized into tables for straightforward interpretation and comparison, making this a vital resource for professionals engaged in pharmacology, drug discovery, and biomedical research.

Core Chemical and Physical Properties

This compound, also known as 3,4-dihydroxytoluene or homocatechol, is a phenolic compound that belongs to the catechol family. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 452-86-8[1][2][3][4][5] |

| Molecular Formula | C₇H₈O₂[2][3][5][6] |

| Molecular Weight | 124.14 g/mol [2][4][5][6][7] |

| IUPAC Name | 4-methylbenzene-1,2-diol |

| Synonyms | 3,4-Dihydroxytoluene, Homocatechol, 4-Methyl-1,2-benzenediol[2][3] |

| Melting Point | 67-69 °C[2][4] |

| Boiling Point | 251 °C[2][4] |

| Density | 1.129 g/mL at 25 °C[2][4] |

| Appearance | Off-white to light brown solid |

Synthesis and Purification Methodologies

The synthesis of this compound can be achieved through several chemical routes. The following sections detail some of the common experimental protocols for its preparation.

Synthesis from p-Cresol via Fries Rearrangement

This method involves the acylation of p-cresol, followed by a Fries rearrangement, and subsequent oxidation to yield this compound.

Experimental Protocol:

-

Acylation of p-Cresol:

-

In a 500ml three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 108g (1.0 mol) of p-cresol.

-

Add 109g (1.07 mol) of acetic anhydride.

-

Heat the mixture and maintain a reflux under stirring for 6 hours.

-

After the reaction, reconfigure the apparatus for vacuum distillation to remove acetic acid and any excess acetic anhydride, yielding p-cresyl acetate.

-

-

Fries Rearrangement:

-

In a 500ml four-necked flask equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, under a nitrogen atmosphere, add 120g of pre-dried chlorobenzene.

-

With stirring, add 138g (1.035 mol) of anhydrous aluminum trichloride.

-

Heat the mixture to 130-140°C.

-

Slowly add the p-cresyl acetate from the previous step via the dropping funnel.

-

Continue the reaction until completion, monitoring by TLC. This step yields 2-hydroxy-5-methyl acetophenone.

-

-

Oxidation to this compound:

-

Dissolve the 2-hydroxy-5-methylacetophenone in three times its mass of dioxane.

-

At 25-30°C, slowly add a 40% (w/w) sodium carbonate solution. The molar ratio of sodium hydroxide to the phenolic ketone should be 2.5:1.

-

Cool the system to 0-5°C and add 5% hydrogen peroxide dropwise. The molar ratio of hydrogen peroxide to the phenolic ketone should be 2.8:1.

-

Maintain an alkaline pH by adding lye as needed.

-

Upon reaction completion, reduce the solution, followed by acidification, extraction, and concentration to obtain the crude product.

-

The pure this compound is obtained by distillation of the crude product.

-

Synthesis from 2-Methoxy-4-methylphenol (Creosol)

This protocol involves the demethylation of 2-methoxy-4-methylphenol.

Experimental Protocol:

-

Demethylation Reaction:

-

In a suitable reactor, combine 140g of 2-methoxy-4-methylphenol (99% purity) with 100ml of 46% hydrobromic acid solution and 1g of sodium sulfite.

-

Protect the reaction from light and maintain an inert atmosphere (e.g., with nitrogen).

-

Continuously bubble hydrogen bromide gas into the mixture while heating to reflux at approximately 100°C for 4-6 hours, with stirring.

-

After the reaction, cool the mixture to room temperature.

-

Neutralize the excess acid by adding soda ash to adjust the pH to 3-5.

-

-

Extraction and Purification:

-

Use a mixed solvent of 90ml cyclohexane and 10ml toluene to extract the product. Repeat the extraction three times.

-

Combine the organic phases and wash three times with a 20% NaCl solution.

-

Under an inert atmosphere, distill off the extraction solvent.

-

Cool the concentrated solution to 15°C to allow for crystallization.

-

Collect the white to off-white crystals of this compound by centrifugal filtration at 25°C.

-

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological effects, from vasodilation to neuroprotection and anti-cancer activity. The following sections delve into these activities and the underlying molecular mechanisms.

Vasodilatory Effects

This compound has been shown to induce vasodilation, a key factor in regulating blood pressure.

Mechanism of Action:

The vasorelaxant effects of this compound are primarily mediated by the opening of voltage-gated potassium (K_v) channels in vascular smooth muscle cells. Specifically, it has been shown to interact with the K_v7.4 isoform. The opening of these channels leads to hyperpolarization of the cell membrane, which in turn causes the closure of voltage-gated Ca²⁺ channels, a decrease in intracellular calcium concentration, and subsequent muscle relaxation and vasodilation.

Neurotrophic and Neuroprotective Effects

This compound is a potent stimulator of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) synthesis, both in vitro and in vivo. This activity underlies its therapeutic potential in conditions such as diabetic neuropathy.

Mechanism of Action:

This compound enhances the expression of BDNF mRNA, leading to increased synthesis and secretion of BDNF protein in both neurons and astrocytes. This elevated level of BDNF can then activate its receptor, TrkB, and downstream signaling pathways, such as the ERK pathway. This process is crucial for neuronal survival, differentiation, and synaptic plasticity. In models of diabetic neuropathy, treatment with this compound has been shown to increase NGF content in the sciatic nerve, leading to improved motor nerve conduction velocity (MNCV) and preservation of nerve fiber integrity.

Anti-Cancer Effects: Induction of Apoptosis in Melanoma Cells

This compound has demonstrated cytotoxic effects against metastatic melanoma cells while showing less impact on normal human epidermal melanocytes.

Mechanism of Action:

The anti-melanoma activity of this compound is mediated through the induction of oxidative stress, leading to an increase in reactive oxygen species (ROS). This surge in ROS triggers the intrinsic (mitochondrial) pathway of apoptosis. Key events in this pathway include the inhibition of the pro-survival protein Akt and the likely modulation of Bcl-2 family proteins, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent caspase activation. This culminates in cell cycle arrest at the G2/M phase and programmed cell death.

Quantitative Biological Data

The biological activities of this compound have been quantified in various experimental settings. The following table summarizes key quantitative data.

| Activity | Model System | Quantitative Data |

| Anti-proliferative | Murine B16 melanoma cells | IC₅₀ ≈ 100 µM |

| Vasodilation | Isolated rat aortic rings | EC₅₀ = 49.1 µM |

| Vasodilation | Isolated rat mesenteric arteries | EC₅₀ = 21.2 µM |

| Neurotrophic Effect | STZ-induced diabetic rats | Treatment elevated NGF content to 140% of untreated diabetic rats.[5] |

| Antiplatelet Activity | Human whole blood (collagen-induced) | At 10 µM, 4-MC was ~26% more active than 30 µM of acetylsalicylic acid. |

Experimental Protocols for Biological Evaluation

This section provides detailed protocols for key experiments used to characterize the biological activities of this compound.

General Experimental Workflow for Biological Characterization

The biological evaluation of this compound typically follows a multi-stage process, starting with in vitro assays to determine cytotoxicity and mechanism of action, followed by in vivo studies in animal models to assess efficacy and physiological effects.

Cell Viability Assessment (MTT Assay)

This protocol is used to assess the effect of this compound on the proliferation of melanoma cells.

Materials:

-

Melanoma cell line (e.g., A375)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Seed melanoma cells into 96-well plates at a density of 5x10³ cells per well in 100 µL of complete medium.

-

Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the various concentrations of this compound or vehicle control (medium with the same percentage of DMSO as the highest concentration).

-

Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Agitate the plate on a shaker for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Detection (Annexin V Staining)

This protocol is used to quantify apoptosis in melanoma cells treated with this compound.

Materials:

-

Treated and control melanoma cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells (e.g., 1x10⁶ cells) in a culture flask and treat with the desired concentration of this compound (e.g., 5, 10, 25 µg/ml) for a specified time (e.g., 18 hours).

-

Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the floating cells from the supernatant.

-

Wash the collected cells twice with ice-cold PBS by centrifuging at 500 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of proteins like Akt and Bcl-2 family members in response to this compound.

Materials:

-

Treated and control melanoma cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis system

-

PVDF membrane and transfer system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pAkt (Ser473), anti-Akt, anti-Bax, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

Procedure:

-

After treating cells with this compound, wash them twice with ice-cold PBS.

-

Lyse the cells in ice-cold RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the appropriate primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Normalize the band intensities of the target proteins to a loading control like β-actin.

Measurement of Motor Nerve Conduction Velocity (MNCV) in Rats

This protocol is for assessing peripheral nerve function in a diabetic neuropathy model treated with this compound.

Materials:

-

Anesthetized rat (e.g., with Ketamine/Xylazine)

-

Electrophysiology recording system

-

Bipolar stimulating needle electrodes

-

Subdermal needle recording electrodes

-

Ground electrode

-

Heating pad and thermometer to maintain body temperature at 37°C

-

Calipers

Procedure:

-

Anesthetize the rat and place it in a prone position on a heating pad to maintain its body temperature at 37°C.

-

Recording Electrode Placement: Insert the active recording needle electrode into the intrinsic muscles of the paw (e.g., between the second and third metatarsals) and the reference electrode more distally in the digits.

-

Ground Electrode Placement: Place the ground electrode subcutaneously between the stimulating and recording sites.

-

Proximal Stimulation: Insert the stimulating electrodes near the sciatic nerve at the sciatic notch. Deliver a supramaximal square-wave pulse (e.g., 0.1 ms duration) and record the compound muscle action potential (CMAP). Measure the latency from the stimulus artifact to the onset of the CMAP (Proximal Latency - PL).

-

Distal Stimulation: Move the stimulating electrodes to a distal site, such as the ankle, to stimulate the tibial nerve. Deliver the same stimulus and record the CMAP. Measure the latency to the onset of this CMAP (Distal Latency - DL).

-

Distance Measurement: Use calipers to accurately measure the distance (in mm) between the proximal and distal stimulation sites along the nerve path.

-

Calculation of MNCV: Calculate the MNCV using the following formula:

-

MNCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms))

-

Conclusion

This compound stands out as a promising bioactive compound with significant therapeutic potential. Its well-defined chemical properties and established synthesis routes provide a solid foundation for its further development. The compound's ability to induce vasodilation, stimulate the production of crucial neurotrophic factors, and trigger apoptosis in cancer cells highlights its relevance in cardiovascular, neurodegenerative, and oncological research. The detailed protocols and mechanistic pathways presented in this guide are intended to serve as a valuable resource for the scientific community, encouraging and facilitating continued investigation into the diverse applications of this compound in drug development and biomedical science.

References

- 1. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 2. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 3. benchchem.com [benchchem.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Annexin V Staining Protocol [bdbiosciences.com]

- 6. MTT assay [bio-protocol.org]

- 7. merckmillipore.com [merckmillipore.com]

The Occurrence of 4-Methylcatechol in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylcatechol, a phenolic compound of interest for its bioactive properties, is found in the plant kingdom primarily as a secondary metabolite derived from the breakdown of more complex molecules. This technical guide provides an in-depth overview of the natural sources of this compound in plants, focusing on its precursors, formation pathways, and methodologies for its analysis. While direct quantification in raw plant materials is not widely documented, this guide presents data on the abundance of its key precursors—quercetin and rutin—in several notable plant species. Detailed experimental protocols for flavonoid extraction and a plausible Gas Chromatography-Mass Spectrometry (GC-MS) workflow for the quantification of this compound are provided to facilitate further research and development.

Natural Sources and Formation Pathways

This compound is not commonly found as a primary metabolite in plants. Instead, its presence is a result of the degradation of more complex, naturally occurring compounds. The two primary pathways for its formation are:

-

Microbial Degradation of Flavonoids: The flavonoids quercetin and rutin are abundant in a wide variety of plants. Following ingestion by herbivores or during decomposition, gut and environmental microbes metabolize these flavonoids. A key step in this process is the degradation of the quercetin molecule, which leads to the formation of 3,4-dihydroxyphenylacetic acid (DHPAA). Subsequent decarboxylation of DHPAA by microbial enzymes yields this compound.

-

Pyrolysis of Lignin: Lignin is a complex polymer that provides structural support to most terrestrial plants. When plant biomass is subjected to high temperatures in the absence of oxygen (pyrolysis), the complex structure of lignin breaks down into a variety of smaller phenolic compounds, including this compound.

Due to these formation pathways, this compound can be detected in products derived from plants that have undergone fermentation, roasting, or combustion, such as coffee, tea, and tobacco smoke.

Quantitative Data on this compound Precursors in Selected Plants

Direct quantitative analysis of this compound in raw plant tissues is scarce in scientific literature. However, the abundance of its primary precursors, quercetin and rutin, has been well-documented in several plant species. The following table summarizes the reported concentrations of these flavonoids in Picea abies (Norway spruce), Camellia sinensis (tea), and Theobroma cacao (cocoa). The presence of these precursors indicates the potential for this compound formation upon microbial action or thermal processing.

| Plant Species | Plant Part | Compound | Concentration | Reference(s) |

| Picea abies | Vegetative Buds | Total Flavonoids (as rutin equivalents) | 10.54 ± 0.083 mg/g DW | [1] |

| Vegetative Buds | Quercetin | Detected | [1] | |

| Bark | Total Flavonoids (as quercetin equivalents) | 0.62 mg/g | [2] | |

| Bark | Quercetin | Detected | [2] | |

| Camellia sinensis | Leaves | Rutin | 2.15 times higher in mature vs. young leaves | [3] |

| Green Tea Infusion | Rutin | Dominant flavonol glycoside | [4] | |

| Kenyan Green Tea | Quercetin | 1.25 - 1.83 mg/g | [5] | |

| Theobroma cacao | Beans | Quercetin-O-glycosides | Detected | [6] |

| By-products (Shell) | Total Flavonoids (as catechin equivalents) | 20.57 mg/100 g | [7] | |

| Beans | Total Polyphenols | 44.51 ± 0.90 to 106.77 ± 5.21 mg GAE/g | [8] |

DW: Dry Weight; GAE: Gallic Acid Equivalents

Experimental Protocols

Extraction of Flavonoids (Quercetin and Rutin) from Plant Material

This protocol provides a general method for the extraction of flavonoids from plant tissues, which can be adapted based on the specific plant matrix.

Materials:

-

Fresh or dried plant material (e.g., leaves, bark)

-

Grinder or mortar and pestle

-

Methanol (or 70-80% ethanol)

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

0.45 µm syringe filters

Procedure:

-

Sample Preparation: Dry the plant material at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds. Once dried, grind the material into a fine powder.

-

Extraction:

-

Weigh approximately 1-5 g of the powdered plant material into a flask.

-

Add a suitable volume of extraction solvent (e.g., 20-50 mL of methanol) to achieve a solid-to-solvent ratio of approximately 1:10 to 1:20 (w/v).

-

Macerate the mixture by stirring or shaking at room temperature for 24-48 hours. Alternatively, use ultrasonication for 30-60 minutes to enhance extraction efficiency.

-

-

Filtration and Concentration:

-

Separate the extract from the solid plant material by centrifugation followed by decantation, or by vacuum filtration.

-

Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude flavonoid extract.

-

-

Purification (Optional): The crude extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.

-

Final Preparation: Re-dissolve the dried extract in a known volume of methanol or a suitable solvent for subsequent analysis. Filter the solution through a 0.45 µm syringe filter before injection into the analytical instrument.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a plausible workflow for the quantitative analysis of this compound in a plant-derived extract. As this compound is a polar compound, derivatization is necessary to improve its volatility for GC analysis.

1. Sample Preparation and Derivatization:

-

Materials:

-

Plant extract (as prepared in section 3.1)

-

This compound standard

-

Internal standard (e.g., a structurally similar, deuterated compound)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine or other suitable solvent

-

GC vials with inserts

-

-

Procedure:

-

Pipette a known volume (e.g., 100 µL) of the plant extract into a GC vial insert and evaporate to dryness under a gentle stream of nitrogen.

-

Prepare a series of calibration standards of this compound in a similar manner.

-

Add a known amount of the internal standard to the dried extract and calibration standards.

-

Add 50-100 µL of pyridine to dissolve the residue.

-

Add 50-100 µL of BSTFA + 1% TMCS to each vial.

-

Seal the vials and heat at 60-70°C for 30-60 minutes to complete the derivatization reaction.[9]

-

Cool the vials to room temperature before GC-MS analysis.

-

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for the analysis of derivatized phenolic compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer is suitable for this analysis.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program:

-

Initial temperature: 60-80°C, hold for 1-2 minutes.

-

Ramp: 5-10°C/min to 280-300°C.

-

Final hold: 5-10 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for the derivatized this compound and the internal standard. A full scan mode can be used for initial identification.

-

Transfer Line Temperature: 280-300°C.

-

Ion Source Temperature: 230-250°C.

-

3. Data Analysis:

-

Identify the derivatized this compound peak in the chromatograms based on its retention time and mass spectrum compared to the standard.

-

Construct a calibration curve by plotting the ratio of the peak area of the this compound derivative to the peak area of the internal standard against the concentration of the calibration standards.

-

Calculate the concentration of this compound in the plant extract using the regression equation from the calibration curve.

Signaling Pathways and Experimental Workflows

Microbial Degradation Pathway of Quercetin to this compound

The following diagram illustrates the key steps in the microbial degradation of the flavonoid quercetin to this compound. This pathway is a significant natural source of this compound.

Experimental Workflow for Quantification of this compound in Plant Samples

The diagram below outlines the general experimental workflow for the extraction and quantification of this compound from a plant matrix using GC-MS.

Conclusion

This compound is a naturally occurring phenolic compound primarily formed through the microbial degradation of the abundant plant flavonoids, quercetin and rutin, and through the pyrolysis of lignin. While direct quantification in raw plant materials is not extensively reported, the presence and concentration of its precursors in plants like Picea abies, Camellia sinensis, and Theobroma cacao suggest a potential for its formation. This guide provides researchers and drug development professionals with a foundational understanding of its natural sources, pathways of formation, and detailed methodologies for its extraction and quantification. The provided experimental protocols and workflows offer a starting point for further investigation into the distribution and biological significance of this compound in the plant kingdom.

References

- 1. Phytochemical Characterization, Antioxidant, and Antimicrobial Activity of the Vegetative Buds from Romanian Spruce, Picea abies (L.) H. Karst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Variation in Levels of Flavonols Myricetin, Quercetin and Kaempferol—In Kenyan Tea (Camellia sinensis L.) with Processed Tea Types and Geographic Location [scirp.org]

- 6. Extraction, Identification, and Quantification of Polyphenols from the Theobroma cacao L. Fruit: Yield vs. Environmental Friendliness - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Profile of Bioactive Components of Cocoa (Theobroma cacao L.) By-Products from Ecuador and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant activity, total polyphenol content and methylxantine ratio in four materials of Theobroma cacao L. from Tolima, Colombia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijern.com [ijern.com]

4-Methylcatechol: A Key Microbial Metabolite of Dietary Flavonoids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dietary flavonoids, a diverse group of polyphenolic compounds found in fruits, vegetables, and other plant-based foods, have long been associated with various health benefits. However, their low bioavailability has been a significant hurdle in understanding their mechanisms of action. Emerging research highlights the critical role of the gut microbiota in transforming these complex molecules into smaller, more readily absorbed, and often more biologically active metabolites. Among these metabolites, 4-methylcatechol (3,4-dihydroxytoluene) has garnered considerable attention due to its significant production from common flavonoids like quercetin and rutin and its potent biological activities. This technical guide provides a comprehensive overview of this compound as a microbial metabolite of flavonoids, focusing on its formation, biological effects, and the experimental methodologies used to study it.

Microbial Metabolism of Flavonoids to this compound

The journey from dietary flavonoid to the bioactive this compound is a multi-step process orchestrated by the enzymatic machinery of the gut and rumen microbiota. The primary precursors of this compound are flavonols, particularly quercetin and its glycoside rutin.

The metabolic pathway generally proceeds as follows:

-

Deglycosylation: Flavonoid glycosides, such as rutin (quercetin-3-O-rutinoside), are first hydrolyzed by microbial glycosidases to their aglycone form, quercetin.

-

Ring Fission: The heterocyclic C-ring of the flavonoid aglycone is cleaved. In the case of quercetin, this leads to the formation of various intermediates.

-

Formation of Phenylacetic Acid Derivatives: Through a series of enzymatic reactions, the initial ring-fission products are converted to phenylacetic acid derivatives. A key intermediate in the formation of this compound is 3,4-dihydroxyphenylacetic acid (DHPAA).

-

Decarboxylation: Finally, microbial decarboxylases act on DHPAA to produce this compound.

Several studies have identified specific gut bacteria capable of carrying out these transformations. For instance, Eubacterium ramulus has been shown to degrade quercetin to 3,4-dihydroxyphenylacetic acid.[1][2][3][4] The subsequent decarboxylation to this compound is a crucial final step in this metabolic cascade.

Quantitative Data on this compound Production

The production of this compound from flavonoids has been quantified in both in vivo and in vitro settings. A study in dairy cows demonstrated the significant bioavailability of this compound following intraruminal administration of rutin.

Table 1: Concentrations of Rutin Metabolites in Dairy Cows after Intraruminal Rutin Administration (100 mg/kg) [5][6][7]

| Metabolite | Peak Plasma Concentration (µM) | Peak Urine Concentration (µM) | Peak Rumen Fluid Concentration (µM) |

| Quercetin | ~1.7 | Not Reported | ~200 |

| 3,4-Dihydroxyphenylacetic acid (DHPAA) | Not Reported | Not Reported | ~200 |

| This compound | ~50 | ~3000 | Lower than DHPAA |

In vitro fermentation studies with human fecal bacteria have confirmed the conversion of quercetin to 3,4-dihydroxyphenylacetic acid by species such as Clostridium perfringens and Bacteroides fragilis.[8][9][10] While specific yields of this compound from these fermentations are not extensively reported in the literature, the presence of its precursor, DHPAA, is well-documented.

Biological Activities of this compound

This compound exhibits potent biological activities that are of significant interest for drug development.

Antiplatelet Activity

This compound has been identified as a potent antiplatelet agent, demonstrating significantly higher activity than aspirin in some assays.[11] Its mechanism of action involves the interference with multiple platelet aggregation pathways.

-

Inhibition of Cyclooxygenase-Thromboxane Synthase Coupling: The primary mechanism appears to be the disruption of the coupling between cyclooxygenase-1 (COX-1) and thromboxane synthase, which is crucial for the production of thromboxane A2, a potent platelet agonist.[12][13]

-

Modulation of Intracellular Calcium Signaling: this compound influences intracellular calcium levels, a key second messenger in platelet activation.[11]

-

Broad-Spectrum Inhibition: It has been shown to block platelet aggregation induced by various stimuli, including arachidonic acid, collagen, and platelet-activating factor (PAF).[12][13]

Vasorelaxant Effects

This compound induces vasodilation, suggesting its potential role in cardiovascular health.

-

Activation of Voltage-Gated Potassium (K_v_) Channels: The vasorelaxant effect is primarily mediated by the opening of K_v_ channels, with a specific involvement of the K_v_7.4 isoform.[14][15][16]

-

Molecular Interaction: In silico docking studies suggest that this compound binds to the K_v_7.4 channel, interacting with key residues such as Trp242 and Phe246, which are important for channel activation.[14][15]

Experimental Protocols

In Vitro Fermentation of Flavonoids by Gut Microbiota

This protocol provides a general framework for studying the microbial metabolism of flavonoids.

-

Fecal Slurry Preparation:

-

Collect fresh fecal samples from healthy donors.

-

Prepare a fecal slurry (e.g., 10-20% w/v) in an anaerobic phosphate buffer.

-

Homogenize the slurry and filter through sterile gauze to remove large particles.

-

-

Fermentation:

-

Prepare a basal fermentation medium containing nutrients for bacterial growth.

-

Add the flavonoid substrate (e.g., quercetin, rutin) to the medium at a desired concentration.

-

Inoculate the medium with the fecal slurry under anaerobic conditions.

-

Incubate at 37°C for a specified period (e.g., 24-48 hours).

-

-

Sample Collection and Processing:

-

Collect samples from the fermentation broth at different time points.

-

Centrifuge the samples to pellet the bacterial cells.

-

Collect the supernatant for metabolite analysis.

-

Quantification of this compound by HPLC or LC-MS

-

Sample Preparation:

-

Acidify the supernatant from the fermentation broth.

-

Extract the phenolic compounds with a suitable organic solvent (e.g., ethyl acetate).

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

-

Chromatographic Analysis:

-

Inject the prepared sample into an HPLC or LC-MS system equipped with a C18 column.

-

Use a gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol).

-

Detect this compound using a UV detector or a mass spectrometer.

-

-

Quantification:

-

Prepare a standard curve using pure this compound.

-

Quantify the concentration of this compound in the samples by comparing their peak areas to the standard curve.

-

Assessment of Antiplatelet Activity

-

Blood Collection:

-

Collect whole blood from healthy volunteers into tubes containing an anticoagulant.

-

-

Platelet Aggregometry:

-

Use a platelet aggregometer to measure platelet aggregation.

-

Incubate whole blood or platelet-rich plasma with different concentrations of this compound or a vehicle control.

-

Induce platelet aggregation with an agonist (e.g., arachidonic acid, collagen, ADP).

-

Monitor the change in light transmission or impedance to determine the extent of aggregation.

-

Calculate the percentage inhibition of platelet aggregation compared to the control.

-

Evaluation of Vasorelaxant Effects

-

Aortic Ring Preparation:

-

Isolate the thoracic aorta from a laboratory animal (e.g., rat).

-

Cut the aorta into rings and mount them in an organ bath containing a physiological salt solution.

-

-

Isometric Tension Recording:

-

Pre-contract the aortic rings with a vasoconstrictor (e.g., phenylephrine).

-

Cumulatively add increasing concentrations of this compound to the organ bath.

-

Record the changes in isometric tension to determine the vasorelaxant response.

-

To investigate the mechanism, specific channel blockers (e.g., for K_v_ channels) can be added before the addition of this compound.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Platelets

Caption: Signaling pathway of this compound's antiplatelet action.

Experimental Workflow for In Vitro Flavonoid Fermentation

Caption: Workflow for in vitro flavonoid fermentation by gut microbiota.

Signaling Pathway of this compound's Vasorelaxant Effect

References

- 1. Degradation of Quercetin and Luteolin by Eubacterium ramulus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Degradation of quercetin and luteolin by Eubacterium ramulus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymatic Metabolism of Flavonoids by Gut Microbiota and Its Impact on Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Forming this compound as the Dominant Bioavailable Metabolite of Intraruminal Rutin Inhibits p-Cresol Production in Dairy Cows - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Forming this compound as the Dominant Bioavailable Metabolite of Intraruminal Rutin Inhibits p-Cresol Production in Dairy Cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. foodandnutritionresearch.net [foodandnutritionresearch.net]

- 9. In vitro catabolism of quercetin by human fecal bacteria and the antioxidant capacity of its catabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro catabolism of quercetin by human fecal bacteria and the antioxidant capacity of its catabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, a Flavonoid Metabolite with Potent Antiplatelet Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Antiplatelet Effect of this compound in a Real Population Sample and Determination of the Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Antiplatelet Effect of this compound in a Real Population Sample and Determination of the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The quercetin metabolite this compound causes vasodilation via voltage-gated potassium (KV) channels - Food & Function (RSC Publishing) [pubs.rsc.org]

- 15. The quercetin metabolite this compound causes vasodilation via voltage-gated potassium (K V ) channels - Food & Function (RSC Publishing) DOI:10.1039/D3FO04672A [pubs.rsc.org]

- 16. The quercetin metabolite this compound causes vasodilation via voltage-gated potassium (KV) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methylcatechol: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcatechol, also known as homocatechol or 3,4-dihydroxytoluene, is an organic compound with the chemical formula CH₃C₆H₃(OH)₂. This catechol derivative is a subject of growing interest in various scientific fields, including medicinal chemistry, materials science, and fragrance development. Its versatile chemical nature, characterized by the presence of a hydroxylated aromatic ring, imparts significant biological and chemical properties. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key properties of this compound, tailored for professionals in research and drug development.

Discovery and History

While the precise moment of the first synthesis or isolation of this compound is not definitively documented in readily available literature, its history is intrinsically linked to the study of catechols and natural product chemistry. The parent compound, catechol, was first isolated in 1839 by Edgar Hugo Emil Reinsch through the distillation of catechin. The subsequent exploration of catechol derivatives likely led to the synthesis of this compound. Early synthetic methods for alkylated catechols often involved harsh conditions, such as the use of strong acids.

A significant milestone in the history of this compound was its identification as a naturally occurring compound. It has been isolated from the bark of the common spruce (Picea abies), a tree species with a long history of use in traditional medicine and as a source of various chemical compounds. Furthermore, this compound is recognized as a key metabolite of flavonoids, such as quercetin and rutin, formed by the gut microbiota in the human colon. This metabolic link has opened new avenues for research into the in vivo effects of dietary flavonoids.

The evolution of synthetic chemistry has seen the development of numerous methods for the production of this compound, moving from hazardous and low-yielding early processes to more efficient, safer, and environmentally friendly catalytic and biocatalytic routes. These advancements have made this compound more accessible for research and industrial applications.

Physicochemical and Spectral Data

A thorough understanding of the physical and spectral properties of this compound is essential for its application in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈O₂ | [1] |

| Molar Mass | 124.14 g/mol | [1] |

| Appearance | White to light brown crystalline solid | [1][2] |

| Melting Point | 67-69 °C | [1] |

| Boiling Point | 251 °C | [1] |

| Density | 1.129 g/mL at 25 °C | [1] |

| Solubility | Soluble in water, methanol, chloroform. | [1][2] |

| CAS Number | 452-86-8 | [1] |

| Beilstein Registry No. | 636512 |

Table 2: Spectral Data of this compound

| Spectral Data Type | Key Features |

| ¹H NMR | Spectrum available. |

| ¹³C NMR | Spectrum available. |

| Infrared (IR) | Spectrum available. |

| Mass Spectrometry (MS) | Spectrum available. |

Synthesis of this compound

A variety of synthetic routes to this compound have been developed, ranging from classical organic reactions to modern catalytic methods. Below are detailed protocols for some key synthesis methodologies.

Synthesis from p-Cresol via Fries Rearrangement and Baeyer-Villiger Oxidation

This multi-step synthesis starts from the readily available p-cresol.

Experimental Protocol:

-

Acylation of p-Cresol: p-Cresol is reacted with an acylating agent (e.g., acetic anhydride) in the presence of a catalyst to form p-cresyl acetate.

-

Fries Rearrangement: The p-cresyl acetate undergoes a Fries rearrangement, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃), to yield 2-hydroxy-5-methylacetophenone.

-

Baeyer-Villiger Oxidation: The resulting ketone is then subjected to a Baeyer-Villiger oxidation using a peroxy acid (e.g., m-chloroperoxybenzoic acid, MCPBA) to introduce the second hydroxyl group, forming the acetate ester of this compound.

-

Hydrolysis: The final step involves the hydrolysis of the ester to yield this compound.

Caption: Synthesis of this compound from p-Cresol.

Synthesis from Guaiacol (2-Methoxyphenol) Derivatives

Demethylation of 4-methylguaiacol is another common route.

Experimental Protocol:

-

Starting Material: 4-Methylguaiacol (2-methoxy-4-methylphenol) is used as the starting material.

-

Demethylation: The methyl ether is cleaved using a demethylating agent. Common reagents for this purpose include strong acids like hydrobromic acid (HBr) or Lewis acids. The reaction is typically carried out under reflux conditions.

-

Work-up and Purification: After the reaction is complete, the mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by distillation or recrystallization to obtain pure this compound.

References

A Comprehensive Technical Guide to the Solubility of 4-Methylcatechol in DMSO and Ethanol for Researchers and Drug Development Professionals

An in-depth exploration of the solubility characteristics, experimental protocols, and practical applications of 4-Methylcatechol in common laboratory solvents, Dimethyl Sulfoxide (DMSO) and ethanol. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound, also known as homocatechol or 3,4-dihydroxytoluene, is a phenolic compound of significant interest in biomedical research. It is recognized as a potent inducer of nerve growth factor (NGF) synthesis and is investigated for its neuroprotective and antioxidant properties.[1][2][3] For in vitro and in vivo studies, understanding the solubility of this compound in appropriate solvents is paramount for the preparation of stock solutions and the subsequent design of robust and reproducible experiments. This technical guide provides a detailed overview of the solubility of this compound in two commonly used laboratory solvents: Dimethyl Sulfoxide (DMSO) and ethanol.

Quantitative Solubility Data

The solubility of this compound in DMSO and ethanol has been reported by various chemical suppliers and in scientific literature. While slight variations exist, the data consistently indicates a higher solubility in DMSO compared to ethanol. The following tables summarize the available quantitative solubility data for this compound in these solvents.

Table 1: Solubility of this compound in Dimethyl Sulfoxide (DMSO)

| Solubility (mg/mL) | Molar Concentration (mM) | Source |

| 100 | 805.54 | GlpBio |

| 24 | 193.33 | Selleck Chemicals[3] |

| ≥21 | Not Specified | APExBIO |

| 20 | Not Specified | Cayman Chemical[4] |

Table 2: Solubility of this compound in Ethanol

| Solubility (mg/mL) | Molar Concentration (mM) | Source |

| ≥22.1 | Not Specified | APExBIO |

| 3 | Not Specified | Cayman Chemical[4] |

| Soluble | Not Specified | Guidechem, ChemBK |

Note: The molecular weight of this compound (C₇H₈O₂) is 124.14 g/mol . Molar concentration (mM) is calculated based on this molecular weight.

Experimental Protocols

Determination of Solubility (Shake-Flask Method)

A standard and widely accepted method for determining the equilibrium solubility of a chemical compound is the shake-flask method.[5] This protocol provides a reliable approach to ascertain the saturation point of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Dimethyl Sulfoxide (DMSO), analytical grade

-

Ethanol, analytical grade

-

Sealed glass vials or flasks

-

Orbital shaker or magnetic stirrer in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the solvent (DMSO or ethanol) in a sealed glass vial. The amount of solid should be sufficient to ensure that undissolved particles remain after reaching equilibrium.

-

Equilibration: Place the vials in a temperature-controlled shaker or on a stirrer, typically at ambient temperature (e.g., 25°C). Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.[5]

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed to let the excess solid settle. To ensure complete separation of the undissolved solid, centrifuge the vials at a moderate speed.[5]

-

Filtration: Carefully aspirate the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., PTFE) to remove any remaining solid particles.[5]

-

Quantification:

-

Using HPLC: Prepare a series of standard solutions of this compound of known concentrations in the respective solvent. Analyze both the standards and the filtered sample solution by HPLC. Construct a calibration curve from the standards and determine the concentration of this compound in the sample.[5]

-

Using UV-Vis Spectrophotometry: If this compound has a distinct absorbance peak, prepare a calibration curve using standard solutions. Dilute the filtered sample solution as necessary to fall within the linear range of the calibration curve and measure its absorbance to determine the concentration.

-

-

Data Reporting: The solubility is reported as the concentration of this compound in the saturated solution, typically in mg/mL or mM, at the specified temperature.

Preparation of Stock Solutions for Biological Assays

For most in vitro and in vivo experiments, a concentrated stock solution of this compound is prepared in an organic solvent like DMSO or ethanol, which is then further diluted in aqueous buffers or cell culture media.[4]

Materials:

-

This compound (solid)

-

DMSO or ethanol

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Optional: Water bath or sonicator

Procedure:

-

Weighing: Accurately weigh the desired amount of solid this compound.

-

Dissolution: Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM, 50 mM). It is advisable to use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[3]

-